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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305 Get Quote

A deep dive into the computational evaluation of piperidine derivatives against various

therapeutic targets, providing a comparative overview of their binding affinities and interaction

mechanisms. This guide is intended for researchers, scientists, and drug development

professionals.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and

bioactive molecules. Its conformational flexibility and ability to engage in various non-covalent

interactions make it a privileged fragment in drug design. Molecular docking, a computational

technique that predicts the preferred orientation of a ligand when bound to a receptor, plays a

pivotal role in the rational design and optimization of piperidine-based drug candidates. This

guide provides a comparative analysis of docking studies performed on piperidine-based

ligands targeting different protein families, summarizing key quantitative data and outlining the

experimental protocols employed.

Comparative Docking Performance of Piperidine
Derivatives
The following tables summarize the results of various comparative docking studies, highlighting

the binding affinities and key interactions of piperidine-based ligands against their respective

protein targets.
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In a study aimed at identifying novel anti-obesity agents, two piperidine derivatives were

evaluated for their inhibitory potential against pancreatic lipase.[1] The docking simulations

were performed to understand the molecular basis of their inhibitory activity.

Compound Binding Energy (kcal/mol) Interacting Residues

Piperidine Derivative 1
Not explicitly stated in the

provided snippets

Not explicitly stated in the

provided snippets

Piperidine Derivative 2 (N-

methyl derivative of 1)

Not explicitly stated in the

provided snippets

Not explicitly stated in the

provided snippets

Reference (Orlistat) Significantly higher potency
Not explicitly stated in the

provided snippets

Of note, the study also investigated eleven pyrrolidine analogs, with compound 12 showing the

highest binding energy of -8.24 kcal/mol.[1]

Sigma-1 Receptor (S1R) Ligands
A screening campaign of an in-house collection of piperidine and piperazine-based compounds

led to the discovery of potent S1R ligands.[2][3] Molecular docking was employed to elucidate

their binding modes.

Compound Ki (nM) for S1R Key Interactions

Compound 1 (2-[4-(benzyl)-1-

piperidin-1-yl]-1-4-(4-

phenylpiperazin-1-yl)ethanone)

3.2

Bidentate salt bridge with

Glu172 and Asp126; π–cation

interaction with Phe107.[2]

Compound 3 8.9

Bidentate salt bridge with

Glu172 and Asp126; π–cation

interaction with Phe107.[2]

Reference (Haloperidol) 2.5
Not explicitly detailed in the

snippets.
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Another study compared piperidine and piperazine cores for dual histamine H3 and sigma-1

receptor activity.[4]

Compound hH3R Ki (nM) σ1R Ki (nM)

Compound 4 (piperazine core) 3.17 1531

Compound 5 (piperidine core) 7.70 3.64

This highlights the critical role of the piperidine moiety for high affinity at the σ1R.[4]

µ-Opioid Receptor (µ-OR) Agonists
A series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their

analgesic potential by targeting the µ-opioid receptor.[5]

Compound
Binding Affinity Range
(kcal/mol)

Interacting Residues

Novel Piperidine Derivatives

(e.g., HN58)
-8.13 to -13.37

Q124, W133, I144, D147,

Y148, M151, V236, I296,

H297, W318, I322, Y236.[5]

Reference (Morphine)
Not explicitly stated in the

snippets.

Not explicitly stated in the

provided snippets.

Reference (Fentanyl)
Not explicitly stated in the

snippets.

Not explicitly stated in the

provided snippets.

Reference (Pethidine)
Not explicitly stated in the

provided snippets.

Not explicitly stated in the

provided snippets.

HIV-1 Protease Inhibitors
A structure-based design approach was used to develop potent HIV-1 protease inhibitors

incorporating piperidine analogues as P2-ligands.[6][7][8]
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Compound IC50 (nM) Key Structural Features

22a 3.61

(R)-piperidine-3-carboxamide

as the P2-ligand and a 4-

methoxylphenylsulfonamide as

the P2'-ligand.[6][7]

Other Piperidine Analogues Submicromolar to nanomolar
Diverse piperidine analogues

as P2-ligands.[6]

Reference (Darunavir - DRV)
Not explicitly stated in the

snippets.

Not explicitly stated in the

provided snippets.

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the reproducibility and

interpretation of the results. Below are the detailed protocols for each study.

Pancreatic Lipase Docking Protocol[1]
Software: AutoDock 4.2.

Protein Preparation: The X-ray crystallographic structure of pancreatic lipase was obtained

from the Protein Data Bank (PDB ID: 1LPS).

Ligand Preparation: 3D structures of the piperidine and pyrrolidine derivatives were

generated using ChemDraw Ultra (version 12.0.2).

Docking Algorithm: The Lamarckian Genetic Algorithm was used.

Docking Parameters:

Number of genetic algorithm runs: 100.

Population size: 150.

Maximum number of energy evaluations: 2,500,000 per run.

Other parameters were kept at their default settings.
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Analysis: The final docked conformations were clustered with a tolerance of 2.0 Å RMSD.

The results were evaluated based on binding energy, binding structure, and potential

interactions with key residues.

Sigma-1 Receptor Docking Protocol[2][4]
Software: A computational workflow including docking and dynamic simulations was

performed.[2] For the dual-target study, flexible ligand docking was performed using

AutoDock Smina.[4]

Protein Preparation: The crystal structure of the human S1R in complex with a ligand (PDB

ID: 5HK2 for the first study, 5HK1 for the dual-target study) was used.[2][4]

Ligand Preparation: The protonation state of the ligands at physiological pH was estimated

using MarvinSketch.[2][4]

Docking Approach: Rigid docking was performed in the initial steps of one study.[2]

Analysis: The docked poses were analyzed for key interactions, such as salt bridges and

hydrogen bonds, with crucial amino acid residues like Glu172 and Asp126.[2]

µ-Opioid Receptor Docking Protocol[5]
Objective: To compare the analgesic potential of synthesized piperidine derivatives as potent

µ-OR inhibitors.

Method: A molecular docking approach was utilized to elucidate the binding affinities and

modes of the piperidine derivatives.

Analysis: The binding scores and interaction mechanisms were compared to standard

molecules like Morphine, Fentanyl, and Pethidine. The interactions with transmembrane

helices and specific residues were analyzed.[5]

HIV-1 Protease Docking Protocol[6]
Objective: To gain insight into the ligand-binding properties of newly designed piperidine-

containing HIV-1 protease inhibitors.
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Method: Molecular docking of the most potent compound (22a) with HIV-1 protease was

performed.

Analysis: The docking results were used to understand the structure-activity relationships,

particularly the role of the piperidine stereochemistry and substitution patterns.

Visualizing Molecular Interactions and Workflows
Experimental Workflow for a Typical Molecular Docking
Study
The following diagram illustrates a generalized workflow for performing a molecular docking

study, from target and ligand preparation to the analysis of results.

General Molecular Docking Workflow
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Click to download full resolution via product page
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Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of the µ-Opioid Receptor
Activation of the µ-opioid receptor by an agonist, such as a piperidine-based analgesic, initiates

a signaling cascade that ultimately leads to the modulation of pain perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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